molecular formula C10H9BrO3S2 B13865904 2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid

2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid

Cat. No.: B13865904
M. Wt: 321.2 g/mol
InChI Key: YKJHFYWOKRPDCF-UHFFFAOYSA-N
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Description

2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid is an organic compound with a complex structure that includes bromine, ethoxycarbonyl, and sulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to introduce the bromine and ethoxycarbonyl groups through electrophilic aromatic substitution reactions. The sulfanyl group can be introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as iron(III) bromide for bromination and aluminum chloride for Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid involves its interaction with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways and the induction of cell death in cancer cells .

Properties

Molecular Formula

C10H9BrO3S2

Molecular Weight

321.2 g/mol

IUPAC Name

2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid

InChI

InChI=1S/C10H9BrO3S2/c1-2-14-10(13)16-6-3-4-7(9(12)15)8(11)5-6/h3-5H,2H2,1H3,(H,12,15)

InChI Key

YKJHFYWOKRPDCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)SC1=CC(=C(C=C1)C(=O)S)Br

Origin of Product

United States

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